Cas no 50288-63-6 ((2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide)

(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide is a chiral compound featuring both phenyl and piperidinyl moieties, offering potential utility in pharmaceutical and synthetic chemistry applications. Its stereochemically defined structure, with (2S) and (2R) configurations, makes it a valuable intermediate for enantioselective synthesis or as a building block in drug discovery. The acetamide group enhances solubility and stability, while the piperidine ring contributes to bioactive interactions, particularly in central nervous system (CNS)-targeted compounds. This compound’s rigid scaffold may facilitate the development of selective ligands or modulators for receptors or enzymes. High purity and well-characterized stereochemistry ensure reproducibility in research and industrial processes.
(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide structure
50288-63-6 structure
Product Name:(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide
CAS No:50288-63-6
MF:C13H18N2O
MW:218.29500
CID:933486
Update Time:2025-11-01

(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • (d,l)-erythro-α-Phenyl- 2-piperidineacetamide
    • (D,L)-erythro-α-Phenyl-
    • (D,L)-erythro-α-Phen
    • (D,L)-ERYTHRO-Α-PHENYL-2-PIPERIDINEACETAMIDE,WHITE SOLID
    • dl-erythro-α-phenyl-α-(2-piperidyl)acetamide
    • (D,L)-erythro-Alpha-Phenyl-
    • (D,L)-erythro-Alpha-Phenyl-02-piperidineacetamide
    • (D,L)-ERYTHRO-A-PHENYL-
    • (D,L)-ERYTHRO-A-PHENYL-2-PIPERIDINEACETAMIDE
    • (2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide

Computed Properties

  • Exact Mass: 218.14200

Experimental Properties

  • PSA: 55.12000
  • LogP: 2.42670

(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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Additional information on (2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide

Introduction to (2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide (CAS No. 50288-63-6)

(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide, also known by its CAS number 50288-63-6, is a chiral compound with significant applications in the pharmaceutical and chemical industries. This compound is a derivative of piperidine and phenylacetic acid, and its unique stereochemistry makes it an important intermediate in the synthesis of various biologically active molecules. This introduction aims to provide a comprehensive overview of the compound, including its chemical properties, synthesis methods, and potential applications in pharmaceutical research.

Chemical Structure and Properties

(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide is characterized by its chiral centers at the 2-position of both the phenylacetic acid and piperidine moieties. The compound has a molecular formula of C14H19NO and a molecular weight of approximately 217.31 g/mol. It is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. The compound exhibits strong UV absorption at around 240 nm, which can be useful for analytical purposes.

The chiral nature of (2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide is crucial for its biological activity, as enantiomers can have significantly different pharmacological properties. This characteristic makes it an essential building block in the synthesis of enantiomerically pure drugs, which are often more effective and have fewer side effects compared to their racemic counterparts.

Synthesis Methods

The synthesis of (2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide can be achieved through various routes, each with its own advantages and challenges. One common method involves the coupling of (S)-phenylglycine with (R)-piperidine using a suitable coupling reagent such as HATU or EDC·HCl in the presence of a base like DIPEA or triethylamine. The reaction typically proceeds under mild conditions and yields the desired product in good purity and yield.

Another approach involves the asymmetric hydrogenation of a prochiral ketone precursor followed by amidation. This method requires the use of chiral catalysts such as ruthenium or iridium complexes to achieve high enantioselectivity. The choice of synthesis route depends on factors such as cost, scalability, and the availability of starting materials.

Biological Activity and Applications

(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide has been extensively studied for its potential biological activities. Recent research has shown that this compound exhibits significant activity as a modulator of various neurotransmitter systems, particularly in the central nervous system (CNS). It has been reported to have affinity for serotonin receptors, making it a promising candidate for the development of new antidepressants and anxiolytics.

In addition to its potential as a therapeutic agent, (2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide is also used as a tool compound in pharmacological research. Its ability to selectively interact with specific receptors allows researchers to probe the mechanisms underlying various neurological disorders and to identify new targets for drug discovery.

Clinical Trials and Safety Considerations

Clinical trials involving compounds derived from (2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide are ongoing to evaluate their safety and efficacy in treating various conditions. Preliminary results have been encouraging, with several compounds showing promising therapeutic effects without significant adverse reactions. However, further studies are needed to fully understand the long-term safety profile of these compounds.

Safety considerations are paramount in the development of any new drug candidate. Preclinical studies have shown that (2S)-2-Phenyl-2-[(2R)-piperidin-2-y l]acetamide has low toxicity in animal models, but thorough toxicological evaluations are required before it can be considered for human use. Researchers are also investigating potential drug-drug interactions and metabolic pathways to ensure that these compounds can be safely administered to patients.

Future Perspectives

The future prospects for ((S)-(R)-(phenylacetyl)piperidine amide)1419NO) are promising. Ongoing research is focused on optimizing its pharmacological properties through structural modifications and exploring new synthetic routes to improve yield and purity. Additionally, there is growing interest in developing prodrugs based on this scaffold to enhance bioavailability and reduce side effects.

In conclusion, ((S)-(R)-(phenylacetyl)piperidine amide)14NO)(CAS No. 50088-63-6) represents an important compound with diverse applications in pharmaceutical research. Its unique chemical structure and biological activity make it a valuable tool for developing new therapies and advancing our understanding of complex biological systems. 

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